molecular formula C7H5BrClNO2 B12459965 Methyl 3-bromo-5-chloroisonicotinate

Methyl 3-bromo-5-chloroisonicotinate

Cat. No.: B12459965
M. Wt: 250.48 g/mol
InChI Key: ZTFAXWWIEIBDFX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloroisonicotinate is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of isonicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-chloroisonicotinate can be synthesized through a multi-step process involving the bromination and chlorination of isonicotinic acid derivatives. One common method involves the reaction of 3-bromoisonicotinic acid with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 3-bromo-5-chloroisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chloroisonicotinate
  • Ethyl 3-bromo-5-chloroisonicotinate
  • 3-bromo-5-chloropyridine

Uniqueness

Methyl 3-bromo-5-chloroisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

methyl 3-bromo-5-chloropyridine-4-carboxylate

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3

InChI Key

ZTFAXWWIEIBDFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1Cl)Br

Origin of Product

United States

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